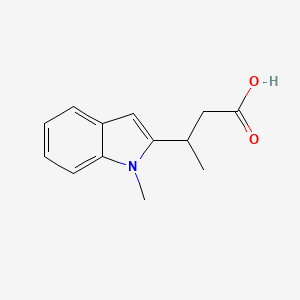![molecular formula C8H8BrNO2 B13528330 N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, with a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3-bromo-4-methoxybenzaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: Reflux in ethanol or water, with a base such as sodium acetate to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals and dyes.
作用機序
The mechanism by which N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
- N-[(4-Bromophenyl)methylidene]hydroxylamine
- N-[(3-Methoxyphenyl)methylidene]hydroxylamine
- N-[(3-Bromo-4-hydroxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the combination of the bromine and methoxy substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
(NE)-N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+ |
InChIキー |
PLVAXUFKSBKJPC-BJMVGYQFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/O)Br |
正規SMILES |
COC1=C(C=C(C=C1)C=NO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


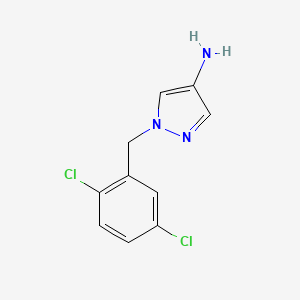



![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)

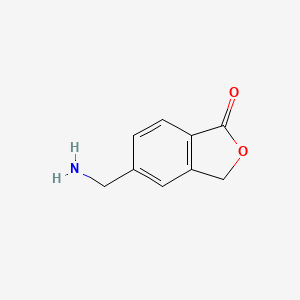

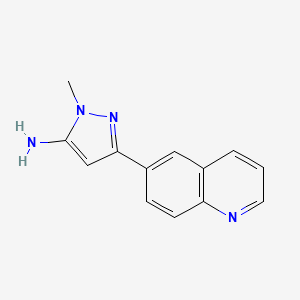
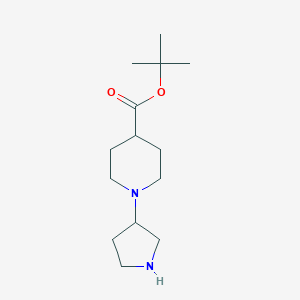
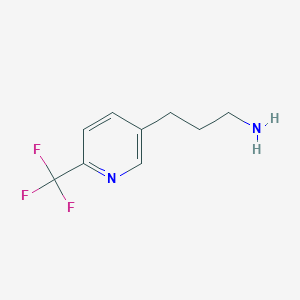
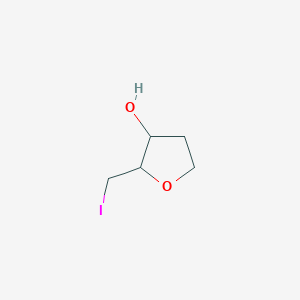
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
